Metolcarb-d3

Description

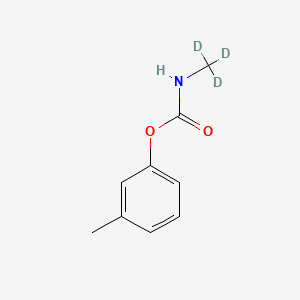

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO2 |

|---|---|

Molecular Weight |

168.21 g/mol |

IUPAC Name |

(3-methylphenyl) N-(trideuteriomethyl)carbamate |

InChI |

InChI=1S/C9H11NO2/c1-7-4-3-5-8(6-7)12-9(11)10-2/h3-6H,1-2H3,(H,10,11)/i2D3 |

InChI Key |

VOEYXMAFNDNNED-BMSJAHLVSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])NC(=O)OC1=CC=CC(=C1)C |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)NC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to Metolcarb-d3: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a detailed synthesis protocol for Metolcarb-d3. This deuterated analog of the insecticide Metolcarb is a valuable tool in metabolic studies, pharmacokinetic research, and as an internal standard in analytical chemistry.

Core Chemical Properties

This compound, the deuterated form of Metolcarb, shares a similar chemical structure with the parent compound, with three deuterium atoms replacing three hydrogen atoms on the N-methyl group. This isotopic labeling provides a distinct mass signature for analytical purposes without significantly altering the compound's chemical behavior.

Quantitative Data Summary

The following table summarizes the key chemical properties of this compound and its non-deuterated analog, Metolcarb, for comparative analysis.

| Property | This compound | Metolcarb |

| Molecular Formula | C₉H₈D₃NO₂[1] | C₉H₁₁NO₂[2][3] |

| Molecular Weight | 168.21 g/mol [1] | 165.19 g/mol [2] |

| CAS Number | 1777782-68-9 | 1129-41-5 |

| Appearance | Colorless crystalline solid (expected) | Colorless crystalline solid |

| Melting Point | Not available | 76-77 °C |

| Boiling Point | Not available | 293.03 °C (rough estimate) |

| Solubility in Water | Not available | 2600 mg/L at 30 °C |

| Solubility in Organic Solvents | Soluble in polar organic solvents (expected) | Soluble in acetone, ethanol, chloroform; slightly soluble in benzene, toluene |

| LogP | Not available | 1.70 |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of the key deuterated intermediate, methyl-d3-isocyanate. The second step is the reaction of this intermediate with m-cresol to yield the final product.

Experimental Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Methyl-d3-amine hydrochloride

A common precursor for deuterated methyl isocyanate is deuterated methylamine. A general method for the preparation of methyl-d3-amine hydrochloride involves the reduction of nitromethane-d3.

-

Materials:

-

Nitromethane-d3

-

Zinc dust

-

Concentrated Hydrochloric Acid

-

Diethyl ether

-

Sodium hydroxide

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of zinc dust in diethyl ether is prepared.

-

Nitromethane-d3 is added dropwise to the suspension while stirring.

-

Concentrated hydrochloric acid is then added slowly and cautiously to control the exothermic reaction.

-

After the addition is complete, the mixture is refluxed for a specified time to ensure complete reaction.

-

The reaction mixture is then cooled and made alkaline with a concentrated solution of sodium hydroxide.

-

The resulting methyl-d3-amine is distilled and collected in a solution of hydrochloric acid in ethanol to precipitate methyl-d3-amine hydrochloride.

-

The precipitate is filtered, washed with cold ethanol, and dried under vacuum.

-

Step 2: Synthesis of this compound from m-Cresol and Methyl-d3-isocyanate

The synthesis of Metolcarb is typically achieved by the reaction of m-cresol with methyl isocyanate. For the deuterated analog, methyl-d3-isocyanate is used.

-

Materials:

-

m-Cresol

-

Methyl-d3-isocyanate

-

Triethylamine (catalyst)

-

Anhydrous toluene (solvent)

-

Hexane

-

-

Procedure:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of m-cresol and a catalytic amount of triethylamine in anhydrous toluene is prepared in a round-bottom flask.

-

The solution is cooled in an ice bath.

-

A solution of methyl-d3-isocyanate in anhydrous toluene is added dropwise to the cooled m-cresol solution with constant stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified. A common method is recrystallization from a solvent mixture such as toluene/hexane to yield pure this compound crystals.

-

Signaling Pathway and Mechanism of Action

Metolcarb, and by extension this compound, acts as a cholinesterase inhibitor. Cholinesterases are enzymes that hydrolyze the neurotransmitter acetylcholine. Inhibition of these enzymes leads to an accumulation of acetylcholine at the synapses, resulting in overstimulation of the nervous system in insects.

Caption: Mechanism of action of this compound as a cholinesterase inhibitor.

References

Metolcarb-d3: A Guide to Isotopic Labeling and Stability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic labeling of Metolcarb with deuterium (Metolcarb-d3) and an analysis of its stability. Metolcarb, a carbamate insecticide, is used to control a range of agricultural pests. The introduction of a deuterium label into the Metolcarb molecule is a critical tool for various scientific applications, including metabolic studies, environmental fate analysis, and as an internal standard in quantitative analytical methods. This guide will delve into the synthetic approaches for deuterium labeling, detailed experimental protocols for stability assessment, and a summary of key stability data.

Isotopic Labeling of this compound

The synthesis of this compound involves the introduction of three deuterium atoms into the Metolcarb structure. While specific proprietary synthesis methods may vary between manufacturers, a general approach involves the use of deuterated precursors. One common strategy is to introduce the deuterium label at the N-methyl group of the carbamate moiety.

General Synthetic Approach:

A plausible synthetic route for this compound would involve the reaction of 3-methylphenol (m-cresol) with a deuterated methyl isocyanate (CD₃NCO). This reaction is typically carried out in an inert solvent and may be catalyzed by a suitable base.

Diagram of Proposed Synthesis:

Caption: A proposed reaction pathway for the synthesis of this compound.

Stability of Metolcarb and its Deuterated Analog

The stability of Metolcarb is a critical factor in its environmental persistence and efficacy. Studies on the unlabeled compound provide valuable insights into the expected stability of this compound, as the isotopic labeling is not expected to significantly alter its chemical properties under most conditions.

pH Stability

Metolcarb is known to be more stable in acidic to neutral conditions and hydrolyzes more readily in basic media.[][2] The rate of hydrolysis increases significantly with increasing pH.

Table 1: pH Stability of Unlabeled Metolcarb

| pH | Condition | Half-life (t₁₂) |

| < 6 | Stable in solution | - |

| 9 | Freshwater | 2.8 hours[][2] |

| 9 | Seawater | 6 hours[] |

Photodegradation

Photodegradation is another important pathway for the breakdown of Metolcarb in the environment. The primary degradation product identified from photolysis is m-methylphenol.

Thermal Stability

Information regarding the thermal stability of Metolcarb is limited in the provided search results. However, like many carbamate insecticides, it can be expected to decompose at elevated temperatures.

Experimental Protocols

Detailed experimental protocols are essential for reproducible stability studies. The following outlines a general methodology for assessing the stability of this compound.

pH Stability Testing

Objective: To determine the rate of hydrolysis of this compound at different pH values.

Methodology:

-

Buffer Preparation: Prepare a series of aqueous buffer solutions at various pH levels (e.g., pH 4, 7, and 9).

-

Sample Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile). Spike the buffer solutions with the this compound stock solution to a known concentration.

-

Incubation: Incubate the samples at a constant temperature in the dark to prevent photodegradation.

-

Sampling: At predetermined time intervals, withdraw aliquots from each sample.

-

Analysis: Quench the reaction (e.g., by acidification) and analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life at each pH.

Diagram of pH Stability Workflow:

Caption: A generalized workflow for conducting pH stability studies of this compound.

Degradation Pathways

The degradation of Metolcarb can proceed through several pathways, with hydrolysis of the carbamate ester bond being a primary route, especially under basic conditions. This leads to the formation of 3-methylphenol and methylcarbamic acid, which can further degrade.

Diagram of Metolcarb Degradation Pathway:

Caption: A simplified diagram illustrating the hydrolytic degradation of Metolcarb.

Analytical Methods for this compound

The analysis of this compound is typically performed using chromatographic techniques coupled with mass spectrometry. Isotope dilution mass spectrometry, using this compound as an internal standard, is a powerful technique for the accurate quantification of unlabeled Metolcarb in complex matrices.

Table 2: Analytical Techniques for Carbamate Insecticides

| Technique | Detector | Application | Reference |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Detection in biological and environmental samples | |

| High-Performance Liquid Chromatography (HPLC) | Diode Array Detection (DAD) or Mass Spectrometry (MS) | Analysis of degradation products |

Note: The use of deuterated internal standards like this compound can help correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise measurements.

Conclusion

References

Understanding the Mass Shift of Metolcarb-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass shift observed in Metolcarb-d3, the deuterated stable isotope-labeled analog of the carbamate insecticide Metolcarb. The incorporation of deuterium atoms into the Metolcarb structure results in a predictable increase in its molecular weight, a phenomenon that is fundamental to its application as an internal standard in quantitative mass spectrometry-based assays. This document outlines the structural basis for this mass shift, presents relevant quantitative data, and provides a detailed experimental protocol for the analysis of Metolcarb and its deuterated analog.

Introduction to Metolcarb and Stable Isotope Labeling

Metolcarb, chemically known as 3-methylphenyl N-methylcarbamate, is a broad-spectrum carbamate insecticide.[1][2] Its mode of action involves the inhibition of acetylcholinesterase, an enzyme critical for nerve function.[3] In analytical chemistry, particularly in pharmacokinetic and metabolic studies, the use of stable isotope-labeled internal standards is the gold standard for accurate quantification. This compound serves this purpose, where three hydrogen atoms have been replaced by deuterium atoms. This labeling provides a compound that is chemically identical to the analyte of interest but has a different mass, allowing for its distinction in a mass spectrometer.

The Origin of the Mass Shift in this compound

The mass shift in this compound arises from the substitution of three protium (¹H) atoms with three deuterium (²H or D) atoms. While chemically similar, the key difference is their atomic mass. A protium atom has a mass of approximately 1.0078 atomic mass units (amu), whereas a deuterium atom has a mass of approximately 2.0141 amu.

In the case of this compound, the deuteration typically occurs on the N-methyl group. This is a common and synthetically accessible position for introducing a stable isotope label in N-methylcarbamates.

The following diagram illustrates the molecular structures of Metolcarb and the presumed structure of this compound.

Figure 1: Molecular structures of Metolcarb and the presumed structure of this compound where the N-methyl group is deuterated.

Quantitative Data Summary

The theoretical mass shift is the difference between the monoisotopic mass of this compound and Metolcarb. This shift is slightly less than 3 Da due to the mass defect of the isotopes. The following table summarizes the key quantitative data for both compounds.

| Compound | Chemical Formula | Monoisotopic Mass (Da) | Molecular Weight ( g/mol ) | Precursor Ion [M+H]⁺ (m/z) |

| Metolcarb | C₉H₁₁NO₂ | 165.0790 | 165.19 | 166.0863 |

| This compound | C₉H₈D₃NO₂ | 168.1028 | 168.21 | 169.1096 |

Table 1: Comparison of mass properties for Metolcarb and this compound.

Experimental Protocol: LC-MS/MS Analysis

The following protocol provides a general framework for the simultaneous analysis of Metolcarb and this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity for quantification.

4.1 Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective technique for extracting pesticide residues from various matrices.

-

Homogenization: Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of water.

-

Internal Standard Spiking: Fortify the sample with a known concentration of this compound solution.

-

Extraction: Add 10 mL of acetonitrile, 4 g of anhydrous MgSO₄, and 1 g of NaCl. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE): Transfer 1 mL of the supernatant to a d-SPE tube containing 150 mg of anhydrous MgSO₄ and 50 mg of primary secondary amine (PSA). Vortex for 30 seconds.

-

Final Centrifugation and Dilution: Centrifuge at 10000 rpm for 5 minutes. Dilute the supernatant with an appropriate solvent (e.g., methanol/water) before injection.

4.2 Liquid Chromatography Conditions

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A typical gradient would start at 95% A, ramping to 95% B over several minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

4.3 Mass Spectrometry Conditions

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Metolcarb: Precursor ion (Q1) m/z 166.1 → Product ion (Q3) m/z 109.1 (corresponding to the loss of the methyl isocyanate group).

-

This compound: Precursor ion (Q1) m/z 169.1 → Product ion (Q3) m/z 109.1 (fragmentation pattern remains the same as the deuterium is on the lost neutral fragment).

-

-

Collision Energy: Optimized for each transition.

The following diagram illustrates the experimental workflow.

Figure 2: Experimental workflow for the analysis of Metolcarb using this compound as an internal standard.

Metabolic Pathways and Fragmentation

The primary metabolic pathways for Metolcarb involve hydroxylation of the ring-methyl group, N-methyl group, or the phenyl ring, followed by conjugation. In mass spectrometry, carbamates like Metolcarb often undergo a characteristic fragmentation, which is the neutral loss of methyl isocyanate (CH₃NCO), resulting in a fragment ion corresponding to the cresol moiety.

The diagram below illustrates the fragmentation pathway leading to the common product ion used for MRM analysis.

Figure 3: Fragmentation pathway of Metolcarb and this compound in MS/MS.

Conclusion

The mass shift of this compound is a direct and predictable consequence of the substitution of three hydrogen atoms with deuterium atoms, resulting in a mass increase of approximately 3 Da. This isotopic labeling does not alter the chemical properties or chromatographic behavior of the molecule, making it an ideal internal standard for accurate and precise quantification of Metolcarb in complex matrices. The detailed experimental protocol and understanding of its fragmentation behavior are crucial for developing robust analytical methods in research, clinical, and regulatory settings.

References

An In-Depth Technical Guide to the Degradation Pathways and Metabolites of Metolcarb

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolcarb (m-tolyl methylcarbamate) is a carbamate insecticide previously utilized for the control of a range of insect pests, particularly in rice cultivation. Understanding its environmental fate and metabolic pathways is crucial for assessing its toxicological impact and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the degradation and metabolism of Metolcarb, detailing its breakdown through microbial, chemical, and photochemical processes, as well as its metabolic fate in plants and animals. All quantitative data is summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.

Chemical and Physical Properties of Metolcarb

| Property | Value | Reference |

| Chemical Formula | C₉H₁₁NO₂ | [1] |

| Molar Mass | 165.19 g/mol | [1] |

| Appearance | Colorless crystalline solid | [1] |

| Water Solubility | 2.6 g/L at 30 °C | [1] |

| Log Kow | 1.70 | [1] |

| Vapor Pressure | 1.0 x 10⁻⁵ mmHg at 25 °C |

Degradation Pathways of Metolcarb

Metolcarb is susceptible to degradation through various environmental pathways, including microbial degradation, chemical hydrolysis, and photodegradation.

Microbial Degradation

Microbial activity is a significant factor in the environmental dissipation of Metolcarb. The primary mechanism of microbial degradation is the enzymatic hydrolysis of the carbamate ester bond.

Pathway:

The initial and key step in the microbial degradation of Metolcarb is the hydrolysis of the carbamate linkage, catalyzed by carbamate hydrolase enzymes. This reaction yields m-cresol and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes to methylamine and carbon dioxide. The resulting m-cresol can be further mineralized by various soil microorganisms.

Metabolites:

-

m-Cresol (3-methylphenol): The primary aromatic metabolite.

-

Methylcarbamic acid: An unstable intermediate.

-

Methylamine: A product of methylcarbamic acid decomposition.

-

Carbon Dioxide: A final product of complete mineralization.

Subsequent degradation of m-cresol by bacteria such as Pseudomonas species can proceed via two main routes:

-

Gentisate Pathway: m-Cresol is oxidized to 3-hydroxybenzoate, which is then hydroxylated to gentisate before ring fission.

-

Catechol Pathway: m-Cresol is converted to a methyl-substituted catechol, followed by meta-cleavage of the aromatic ring.

Under anaerobic conditions, sulfate-reducing bacteria like Desulfotomaculum sp. can degrade m-cresol through the oxidation of the methyl group, forming intermediates such as 3-hydroxybenzyl alcohol, 3-hydroxybenzaldehyde, and 3-hydroxybenzoic acid.

Enzymes:

-

Carbamate Hydrolase (Carbaryl Hydrolase): An enzyme purified from Arthrobacter sp. strain RC100 has been shown to hydrolyze Metolcarb, and at a faster rate than it hydrolyzes carbaryl. This enzyme is a dimeric protein with a molecular mass of approximately 100 kDa. Other N-methylcarbamate hydrolases have been purified from Pseudomonas sp. strain CRL-OK.

Quantitative Data:

| Soil Type | pH | Half-life (days) | Reference |

| Silt | 7.85 | 7.9 | |

| Silt Loam | 7.20 | 14 | |

| Silt Loam | 7.05 | 15 | |

| Silt Loam | 6.85 | 3.8 | |

| Sand | 5.20 | 7.6 | |

| Peat | 5.90 | 55 |

Experimental Protocols:

Purification of Carbaryl Hydrolase from Arthrobacter sp. RC100

-

Cell Culture and Harvest: Arthrobacter sp. RC100 is cultured in a medium containing carbaryl as the sole carbon source. Cells are harvested by centrifugation.

-

Cell Lysis: The cell pellet is resuspended in buffer and disrupted by sonication.

-

Purification Steps: The crude extract is subjected to a series of chromatographic steps:

-

Protamine sulfate treatment

-

Ammonium sulfate precipitation

-

Hydrophobic interaction chromatography (Phenyl-Sepharose)

-

Anion-exchange chromatography (DEAE-Sepharose)

-

Gel filtration chromatography

-

-

Enzyme Activity Assay: Hydrolase activity is determined by measuring the rate of formation of the hydrolysis product (e.g., 1-naphthol from carbaryl or m-cresol from Metolcarb) using high-performance liquid chromatography (HPLC). For Metolcarb, the assay is conducted at pH 9.0 and 50°C.

Soil Microcosm Study for Metolcarb Degradation

-

Microcosm Setup: Soil samples are placed in controlled environmental chambers (microcosms).

-

Spiking: The soil is treated with a known concentration of Metolcarb.

-

Incubation: The microcosms are incubated under controlled conditions (e.g., temperature, moisture).

-

Sampling: Soil samples are collected at various time intervals.

-

Extraction: Metolcarb and its metabolites are extracted from the soil using a suitable solvent (e.g., acetonitrile).

-

Analysis: The extracts are analyzed by HPLC-MS/MS to determine the concentrations of the parent compound and its degradation products.

Logical Relationship of Microbial Degradation:

Chemical Degradation (Hydrolysis)

Metolcarb is susceptible to hydrolysis, particularly under alkaline conditions. The rate of hydrolysis is pH-dependent.

Pathway:

The hydrolysis of Metolcarb involves the cleavage of the ester linkage, resulting in the formation of m-cresol and methylcarbamic acid, which further decomposes to methylamine and carbon dioxide.

Metabolites:

-

m-Cresol

-

Methylcarbamic acid

-

Methylamine

-

Carbon Dioxide

Quantitative Data:

| pH | Half-life | Water Type | Reference |

| 7 | 25 days | - | |

| 8 | 2.5 days | - | |

| 9 | 2.8 hours | Freshwater | |

| 9 | 6 hours | Seawater |

Experimental Protocols:

Hydrolysis Rate Determination

-

Buffer Preparation: Prepare sterile aqueous buffer solutions at various pH values (e.g., 4, 7, and 9).

-

Spiking: Add a known concentration of Metolcarb to each buffer solution.

-

Incubation: Incubate the solutions in the dark at a constant temperature.

-

Sampling: Collect aliquots at different time points.

-

Analysis: Analyze the samples by HPLC to determine the concentration of Metolcarb over time.

-

Data Analysis: Calculate the hydrolysis rate constant and half-life at each pH.

Photodegradation

Photodegradation is generally considered a minor pathway for Metolcarb dissipation. However, under certain conditions, it can contribute to its breakdown.

Pathway:

The primary photolytic degradation product of Metolcarb is reported to be m-methylphenol (m-cresol). Further degradation may occur through photo-oxidation processes, potentially leading to the formation of hydroxylated and other oxidized products.

Metabolites:

-

m-Methylphenol (m-cresol)

Experimental Protocols:

Aqueous Photolysis Study

-

Solution Preparation: Prepare an aqueous solution of Metolcarb in sterile, purified water.

-

Irradiation: Expose the solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Control: Maintain a dark control sample to account for any abiotic degradation not due to light.

-

Sampling: Collect samples from both the irradiated and control solutions at various time intervals.

-

Analysis: Analyze the samples using HPLC or LC-MS to identify and quantify Metolcarb and its photoproducts.

Electrochemical Degradation

Advanced oxidation processes, such as the electro-Fenton process, have been shown to effectively degrade and mineralize Metolcarb.

Pathway:

The electro-Fenton process generates highly reactive hydroxyl radicals (•OH) that attack the Metolcarb molecule. The proposed degradation mechanism involves several steps:

-

Deprotonation to form 5-methylphenyl methylene carbamate.

-

Oxidation by hydroxyl radicals to form an unstable radical.

-

Conversion to 5-methylphenol.

-

Further hydroxylation of the aromatic ring to form intermediates like hydroquinone and benzoquinone.

-

Ring opening and subsequent oxidation of aliphatic intermediates to form carboxylic acids like acetic acid.

-

Mineralization to CO₂, water, and inorganic ions like nitrate.

Metabolites:

-

5-methylphenyl methylene carbamate

-

5-methylphenol

-

Hydroxymethyl acetate

-

Acetic acid

-

Nitrate ions

-

Hydroquinone

-

Benzoquinone

Quantitative Data:

| Current Intensity | Degradation Time for ~100% Removal | TOC Removal after 3 hours | Reference |

| 100 mA | 60 min | 26.39–36.21% | |

| 500 mA | 25 min | - | |

| 800 mA | 15 min | 53.78–58.84% |

The degradation follows pseudo-first-order kinetics.

Experimental Protocols:

Electro-Fenton Degradation of Metolcarb

-

Reactor Setup: A 1.4-liter electrochemical reactor with a carbon felt cathode and a platinum anode is used.

-

Electrolyte: An aqueous solution of Metolcarb is prepared with a supporting electrolyte (e.g., Na₂SO₄) and a catalyst (e.g., FeSO₄). The pH is adjusted to acidic conditions (e.g., pH 3).

-

Electrolysis: A constant current is applied to the electrodes.

-

Sampling: Aliquots of the solution are withdrawn at different time intervals.

-

Analysis: The concentration of Metolcarb is monitored by HPLC. Total Organic Carbon (TOC) analysis is used to assess mineralization. Intermediates are identified using LC-MS.

Electrochemical Degradation and Mineralization Pathway:

Metabolism of Metolcarb in Biota

Metabolism in Animals (Rats)

The metabolism of carbamates in mammals, including rats, primarily occurs in the liver through enzymatic hydrolysis.

Pathway:

The primary metabolic pathway for Metolcarb in rats is expected to be the hydrolysis of the carbamate ester bond by carboxylesterases in the liver. This would produce m-cresol and methylcarbamic acid. The resulting metabolites are then likely conjugated and excreted in the urine and feces. A study on the related compound, methyl carbamate, in rats showed that a significant portion is metabolized to CO₂ and exhaled, while the parent compound is also excreted in the urine.

Metabolites (Predicted):

-

m-Cresol

-

Conjugates of m-cresol (e.g., glucuronide and sulfate conjugates)

-

Methylcarbamic acid (and its decomposition products)

Experimental Protocols:

In Vivo Metabolism Study in Rats

-

Dosing: Administer a known dose of radiolabeled (e.g., ¹⁴C-labeled) Metolcarb to rats, typically via oral gavage.

-

Sample Collection: House the rats in metabolic cages to facilitate the separate collection of urine, feces, and expired air over a specified period (e.g., 48-72 hours).

-

Sample Processing:

-

Urine and Feces: Homogenize and extract the samples to isolate the metabolites.

-

Expired Air: Trap CO₂ in a suitable absorbent.

-

-

Analysis:

-

Quantify the total radioactivity in each sample type to determine the routes and extent of excretion.

-

Analyze the extracts using radio-HPLC and/or LC-MS to separate, identify, and quantify the parent compound and its metabolites.

-

In Vitro Metabolism with Rat Liver Microsomes

-

Microsome Preparation: Isolate liver microsomes from rats.

-

Incubation: Incubate the microsomes with Metolcarb in the presence of necessary cofactors (e.g., NADPH).

-

Reaction Termination and Extraction: Stop the reaction at various time points and extract the metabolites.

-

Analysis: Analyze the extracts by LC-MS/MS to identify the metabolites formed.

Metabolism in Plants (Rice)

While specific studies on the metabolism of Metolcarb in rice are limited, the general metabolic pathways for pesticides in rice plants involve three phases:

-

Phase I: Transformation: Introduction or modification of functional groups through oxidation, reduction, or hydrolysis. For Metolcarb, hydrolysis of the carbamate bond to yield m-cresol is a likely primary step.

-

Phase II: Conjugation: The transformed products are conjugated with endogenous molecules such as sugars (e.g., glucose) or glutathione to increase their water solubility.

-

Phase III: Compartmentation: The conjugates are transported and stored in vacuoles or bound to cell wall components.

Predicted Metabolites in Rice:

-

m-Cresol

-

m-Cresol glycosides (e.g., m-cresol-O-β-D-glucoside)

Experimental Protocols:

Metabolism Study in Rice Seedlings

-

Treatment: Grow rice seedlings in a hydroponic solution or soil treated with radiolabeled Metolcarb.

-

Harvesting: Harvest the plant tissues (roots and shoots) at different time intervals.

-

Extraction: Extract the metabolites from the plant tissues using a suitable solvent system.

-

Analysis: Analyze the extracts using radio-TLC, HPLC, and LC-MS to identify and quantify the parent compound and its metabolites, including free and conjugated forms.

General Plant Metabolism Workflow:

Conclusion

The degradation and metabolism of Metolcarb proceed through several key pathways. In the environment, microbial degradation and chemical hydrolysis are the primary routes of dissipation, both leading to the formation of m-cresol as the initial major metabolite. Photodegradation is a less significant pathway, while advanced oxidation processes like electrochemical degradation can achieve complete mineralization. In biological systems, enzymatic hydrolysis in the liver is the main metabolic route in animals, while in plants, a combination of hydrolysis and subsequent conjugation is the expected pathway. Further research is needed to fully elucidate the specific enzymes and complete metabolic profiles of Metolcarb in various organisms and environmental compartments. This guide provides a foundational understanding for researchers and professionals working on the environmental and toxicological aspects of carbamate insecticides.

References

Toxicological Profile of Metolcarb: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metolcarb, a carbamate insecticide, exerts its primary toxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This guide provides a comprehensive overview of the toxicological profile of Metolcarb, summarizing available data on its acute toxicity, genotoxicity, and mechanism of action. While specific data on the toxicological effects of Metolcarb's isomers and its chronic, carcinogenic, reproductive, and developmental toxicity are limited in the public domain, this guide presents the established knowledge on Metolcarb and relevant data from related carbamates to offer a broader understanding. Detailed experimental protocols for key toxicological assays are provided, alongside visualizations of the pertinent signaling pathways to support further research and risk assessment.

Introduction

Metolcarb (3-methylphenyl methylcarbamate) is a carbamate insecticide that has been used to control a variety of insect pests.[1] Like other carbamates, its mode of action involves the inhibition of acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine (ACh) at nerve synapses and neuromuscular junctions. This disruption of normal nerve impulse transmission results in the characteristic signs of cholinergic toxicity. This technical guide aims to provide a detailed summary of the known toxicological properties of Metolcarb, intended for use by researchers and professionals in toxicology and drug development.

Acute Toxicity

Metolcarb is classified as moderately hazardous (Class II) by the World Health Organization (WHO). It exhibits toxicity through oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of Metolcarb

| Species | Route | LD50/LC50 | Reference |

| Rat | Oral | 268 mg/kg | |

| Mouse | Oral | 109 mg/kg | |

| Rat | Dermal | >6000 mg/kg | |

| Rat | Inhalation (4h) | 475 mg/m³ |

Genotoxicity

Studies have investigated the genotoxic potential of Metolcarb. An in-vitro Ames test using Salmonella typhimurium strains TA97, TA98, TA100, and TA102 showed that Metolcarb was mutagenic in strain TA98 at doses of 0.1, 1, and 10 µ g/plate without metabolic activation (S9). Additionally, a study using the Allium cepa test demonstrated that Metolcarb induced chromosomal aberrations, including disturbed anaphase-telophase, chromosome laggards, stickiness, and bridges.

Chronic Toxicity, Carcinogenicity, and Reproductive/Developmental Toxicity

Neurotoxicity

The primary neurotoxic effect of Metolcarb is the inhibition of acetylcholinesterase. This leads to a cholinergic crisis characterized by a range of symptoms due to the overstimulation of muscarinic and nicotinic acetylcholine receptors.

Clinical Signs of Metolcarb Exposure:

-

Muscarinic Effects: Salivation, lacrimation, urination, defecation, gastrointestinal distress, emesis (SLUDGE), bradycardia, bronchospasm, and miosis (pupil constriction).

-

Nicotinic Effects: Muscle fasciculations, cramping, weakness, tachycardia, and hypertension.

-

Central Nervous System (CNS) Effects: Headache, dizziness, anxiety, confusion, convulsions, and respiratory depression.

While specific in-vivo neurotoxicity studies on Metolcarb following guidelines like OECD 424 are not detailed in the available literature, the known mechanism of action provides a strong basis for understanding its neurotoxic potential.

Mechanism of Action: Acetylcholinesterase Inhibition

Metolcarb, as a carbamate insecticide, acts as a reversible inhibitor of acetylcholinesterase. The carbamoyl group of Metolcarb binds to the serine hydroxyl group in the active site of the enzyme, forming a carbamylated enzyme that is temporarily inactive. This prevents the breakdown of acetylcholine, leading to its accumulation in the synaptic cleft and continuous stimulation of cholinergic receptors.

Signaling Pathways

Acetylcholinesterase Inhibition Pathway

The following diagram illustrates the mechanism of acetylcholinesterase inhibition by Metolcarb.

Caption: Mechanism of Acetylcholinesterase Inhibition by Metolcarb.

Cholinergic Receptor Signaling Pathway

The accumulation of acetylcholine leads to the overstimulation of both nicotinic and muscarinic acetylcholine receptors, triggering downstream signaling cascades.

Caption: Simplified Cholinergic Receptor Signaling Pathway.

Experimental Protocols

Acute Oral Toxicity (OECD Guideline 423: Acute Toxic Class Method)

-

Principle: This method uses a stepwise procedure with a small number of animals per step to classify a substance into a toxicity class based on the observed mortality.

-

Test Animals: Typically, young adult rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of the test substance is administered by gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

A group of three animals is used for each step.

-

The animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

The outcome of the first step determines the next step:

-

If mortality occurs in two or three animals, the test is stopped, and the substance is classified in that toxicity class.

-

If one animal dies, the test is repeated at the same dose level with three more animals.

-

If no animals die, the next higher dose level is tested.

-

-

-

Endpoint: Classification of the substance into a GHS category for acute oral toxicity.

Acute Dermal Toxicity (OECD Guideline 402)

-

Principle: This test assesses the potential adverse effects of a single dermal exposure to a substance.

-

Test Animals: Young adult rats are commonly used.

-

Procedure:

-

The fur on the dorsal area of the trunk of the animals is clipped.

-

The test substance is applied uniformly over an area of at least 10% of the body surface.

-

The application site is covered with a porous gauze dressing for 24 hours.

-

After the exposure period, the remaining test substance is removed.

-

Animals are observed for mortality and signs of toxicity for 14 days. Body weight is recorded weekly.

-

A limit test at 2000 mg/kg is often performed first. If no mortality or compound-related toxicity is observed, no further testing is needed.

-

-

Endpoint: Determination of the LD50 or classification of dermal toxicity.

Acute Inhalation Toxicity (OECD Guideline 403)

-

Principle: This guideline describes methods to assess the toxicity of a substance when administered by inhalation for a short period.

-

Test Animals: Young adult rats are the preferred species.

-

Procedure:

-

Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic inhalation chamber.

-

The exposure duration is typically 4 hours.

-

Several concentration groups are used to determine a concentration-response curve.

-

Animals are observed for mortality and clinical signs of toxicity during and after exposure for up to 14 days.

-

Body weights are recorded, and a gross necropsy is performed at the end of the study.

-

-

Endpoint: Determination of the median lethal concentration (LC50).

Bacterial Reverse Mutation Test (Ames Test)

-

Principle: This in-vitro assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine to detect gene mutations.

-

Procedure:

-

The tester strains (e.g., TA98, TA100) are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver).

-

The bacteria are then plated on a minimal agar medium that lacks histidine.

-

The plates are incubated for 48-72 hours.

-

Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

-

The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control.

-

-

Endpoint: A significant, dose-dependent increase in the number of revertant colonies indicates that the substance is mutagenic.

Cholinesterase Activity Assay

-

Principle: This assay measures the activity of acetylcholinesterase in a biological sample (e.g., red blood cells, plasma, or brain homogenate) to assess the extent of inhibition by a compound like Metolcarb. The Ellman's method is a common colorimetric assay.

-

Procedure:

-

The biological sample is incubated with the substrate acetylthiocholine.

-

AChE in the sample hydrolyzes acetylthiocholine to thiocholine and acetate.

-

Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid.

-

The rate of formation of this yellow product is measured spectrophotometrically at 412 nm.

-

The activity of AChE is proportional to the rate of color change.

-

-

Endpoint: The percentage of AChE inhibition is calculated by comparing the enzyme activity in the presence of the inhibitor to the activity in its absence.

Metolcarb Isomers

Metolcarb possesses a chiral center, meaning it can exist as different stereoisomers (enantiomers). The toxicological properties of individual isomers of Metolcarb have not been extensively studied and reported in the available literature. It is well-established for other chiral pesticides that enantiomers can exhibit different biological activities, including toxicity and environmental fate. Therefore, the toxicological data presented in this guide for Metolcarb likely represent the racemic mixture. Further research is needed to isolate and characterize the toxicological profiles of individual Metolcarb enantiomers.

Conclusion

Metolcarb is a moderately toxic carbamate insecticide with a well-defined primary mechanism of action involving the reversible inhibition of acetylcholinesterase. Its acute toxicity profile is established, and there is evidence of its genotoxic potential. However, significant data gaps remain concerning the specific toxicity of its isomers, as well as its long-term effects, including chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals involved in the toxicological assessment of Metolcarb and related compounds. Future research should focus on addressing the existing data gaps to enable a more complete and accurate risk assessment of this compound.

References

The Core Mechanism of Acetylcholinesterase Inhibition by Metolcarb: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metolcarb, a carbamate insecticide, exerts its neurotoxic effects through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[1][2][3] AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses.[4] Inhibition of AChE leads to an accumulation of ACh in the synaptic cleft, resulting in hyperstimulation of cholinergic receptors, which manifests as a range of symptoms from excessive salivation and muscle tremors to paralysis and death.[1] This guide provides a detailed examination of the molecular mechanism by which Metolcarb inhibits AChE, outlines the experimental protocols used to characterize this inhibition, and presents the available data in a structured format.

Mechanism of Acetylcholinesterase Inhibition by Metolcarb

The inhibitory action of Metolcarb on AChE is a well-characterized example of reversible carbamoylation. This process can be broken down into a two-step mechanism:

-

Formation of a Reversible Michaelis-Menten Complex: Initially, the Metolcarb molecule binds non-covalently to the active site of the AChE enzyme, forming a reversible enzyme-inhibitor complex. This binding is guided by structural complementarity between Metolcarb and the active site gorge of AChE.

-

Carbamoylation of the Active Site Serine: Following the formation of the initial complex, the carbamoyl moiety of Metolcarb is transferred to the hydroxyl group of a critical serine residue (Ser203 in human AChE) within the catalytic triad of the enzyme's active site. This reaction results in the formation of a carbamoylated enzyme and the release of the leaving group, m-cresol. The carbamoylated enzyme is temporarily inactive as the serine residue is unable to participate in the hydrolysis of acetylcholine.

-

Spontaneous Decarbamoylation and Enzyme Reactivation: The carbamoyl-enzyme bond is unstable and undergoes spontaneous hydrolysis, which regenerates the active enzyme. The rate of this decarbamoylation is significantly slower than the rate of deacetylation that occurs during the normal hydrolysis of acetylcholine, leading to a temporary but effective inhibition of the enzyme. The reversibility of this inhibition is a key characteristic of carbamate insecticides.

The overall inhibition process can be represented by the following scheme:

E + CX ⇌ E·CX → EC + XOH → E + COOH + NH₂CH₃

Where:

-

E is the active acetylcholinesterase enzyme.

-

CX is the Metolcarb molecule.

-

E·CX is the reversible Michaelis-Menten complex.

-

EC is the carbamoylated, inactive enzyme.

-

XOH is the leaving group (m-cresol).

The following diagram illustrates the signaling pathway of Metolcarb's inhibitory action on acetylcholinesterase.

Quantitative Data on Acetylcholinesterase Inhibition by Metolcarb

| Parameter | Description | Value for Metolcarb |

| IC₅₀ | The concentration of an inhibitor that reduces the activity of an enzyme by 50%. | Data Not Available |

| Kᵢ | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. | Data Not Available |

| k₂ | The second-order rate constant for the carbamoylation of the enzyme. | Data Not Available |

| k₃ | The first-order rate constant for the decarbamoylation (reactivation) of the enzyme. | Data Not Available |

Experimental Protocols

The primary method for determining the in vitro inhibition of acetylcholinesterase by compounds like Metolcarb is the spectrophotometric method developed by Ellman and colleagues.

Ellman's Assay for Acetylcholinesterase Inhibition

Principle:

This assay measures the activity of AChE by quantifying the rate of production of thiocholine, a product of the enzymatic hydrolysis of the substrate acetylthiocholine (ATC). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which can be quantified by measuring the absorbance at 412 nm. The rate of color change is directly proportional to the AChE activity. The inhibitory potential of a compound is determined by measuring the reduction in this rate in its presence.

Materials:

-

Acetylcholinesterase (from a suitable source, e.g., electric eel, bovine erythrocytes, or recombinant human)

-

Acetylthiocholine iodide (ATCI) or chloride (ATC) as the substrate

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Metolcarb (or other test inhibitor) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of Metolcarb in a suitable solvent.

-

-

Assay Setup (in a 96-well plate):

-

Blank: Contains phosphate buffer, DTNB, and ATCI, but no enzyme.

-

Control (100% activity): Contains phosphate buffer, DTNB, AChE, and the solvent used for the inhibitor.

-

Test Wells: Contains phosphate buffer, DTNB, AChE, and the desired concentration of Metolcarb.

-

-

Incubation:

-

Add the buffer, DTNB, and either the inhibitor solution or solvent to the appropriate wells.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5-15 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately place the plate in the microplate reader and measure the change in absorbance at 412 nm over time (kinetic mode) for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of test well / Rate of control well)] x 100

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Further kinetic parameters such as Kᵢ, k₂, and k₃ can be determined through more complex kinetic studies involving varying substrate and inhibitor concentrations and analyzing the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plots).

-

The following diagram provides a generalized workflow for an acetylcholinesterase inhibition assay.

Conclusion

Metolcarb acts as a reversible inhibitor of acetylcholinesterase through the carbamoylation of the enzyme's active site serine residue. This mechanism, while well-understood for carbamates in general, lacks specific quantitative kinetic data for Metolcarb in the available scientific literature. The Ellman's assay provides a robust and widely used method for characterizing the inhibitory potential of Metolcarb and other carbamates. Further research to determine the specific kinetic constants (IC₅₀, Kᵢ, k₂, and k₃) for Metolcarb would provide a more complete understanding of its toxicological profile and allow for more precise risk assessments. Such data would also be valuable for the development of more selective and safer insecticides.

References

- 1. toxno.com.au [toxno.com.au]

- 2. Metolcarb - Sundat [sundat.com]

- 3. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Case Study of Mixtures of Contaminants with Similar Biologic Effects - Drinking Water and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Environmental Fate and Persistence of Metolcarb

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and persistence of the carbamate insecticide Metolcarb. It is designed to be a valuable resource for researchers, scientists, and professionals involved in environmental risk assessment and drug development. This document details Metolcarb's physicochemical characteristics, its degradation pathways in various environmental compartments, and the methodologies used to assess its environmental impact.

Physicochemical Properties of Metolcarb

Understanding the fundamental physicochemical properties of Metolcarb is crucial for predicting its behavior and transport in the environment. These properties influence its solubility in water, potential for volatilization, and its tendency to adsorb to soil and sediment. A summary of key properties is presented in Table 1.

Table 1: Physicochemical Properties of Metolcarb

| Property | Value | Reference(s) |

| Chemical Name | m-Tolyl methylcarbamate | [1][2] |

| CAS Number | 1129-41-5 | [1][3] |

| Molecular Formula | C₉H₁₁NO₂ | [3] |

| Molecular Weight | 165.19 g/mol | |

| Appearance | Colorless crystalline solid | |

| Melting Point | 74-77 °C | |

| Boiling Point | 293.03 °C (rough estimate) | |

| Water Solubility | 2600 mg/L (at 30 °C) | |

| Vapor Pressure | 0.145 Pa (at 20 °C) | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 1.7 | |

| pKa | 12.38 ± 0.46 (Predicted) |

Environmental Fate and Persistence

Metolcarb's persistence in the environment is determined by a combination of abiotic and biotic degradation processes. The primary routes of dissipation include hydrolysis, photolysis, and microbial biodegradation.

Abiotic Degradation

Hydrolysis is a significant degradation pathway for Metolcarb, particularly in neutral to alkaline aquatic environments. The rate of hydrolysis is pH-dependent, with faster degradation occurring at higher pH levels. Metolcarb is stable in acidic solutions (pH < 6).

Table 2: Hydrolysis Half-life of Metolcarb

| pH | Temperature (°C) | Half-life (t½) | Reference(s) |

| 7 | 25 | 25 days (estimated) | |

| 8 | 25 | 2.5 days (estimated) | |

| 9 | Not specified | 2.8 hours (freshwater), 6 hours (seawater) |

The primary hydrolysis product of Metolcarb is m-methylphenol .

Photodegradation in water can also contribute to the breakdown of Metolcarb. The major photolysis degradation product identified is m-methylphenol . The atmospheric half-life of vapor-phase Metolcarb due to reaction with photochemically-produced hydroxyl radicals is estimated to be about 1.8 days.

Biotic Degradation

Microbial degradation is a key process for the dissipation of Metolcarb in soil. The rate of biodegradation is influenced by soil type, pH, and microbial activity. Half-lives in various soils have been reported to range from 3.8 to 55 days.

Table 3: Soil Biodegradation Half-life of Metolcarb

| Soil Type | pH | Half-life (t½) in days | Reference(s) |

| Silt | 7.85 | 7.9 | |

| Silt Loam | 7.20 | 14 | |

| Silt Loam | 7.05 | 15 | |

| Silt Loam | 6.85 | 3.8 | |

| Sand | 5.20 | 7.6 | |

| Peat | 5.90 | 55 |

In aquatic systems, Metolcarb can also be biodegraded by microorganisms. In a study using an activated sludge inoculum, 36% to 41% of Metolcarb reached its theoretical biochemical oxygen demand (BOD) over a 4-week period.

Degradation Pathways

The environmental degradation of Metolcarb proceeds through several interconnected pathways, including abiotic hydrolysis and photolysis, as well as biotic transformations mediated by microorganisms.

The main metabolic pathways for Metolcarb in plants, mammals, and insects involve hydroxylation of the ring-methyl group, N-methyl group, and the phenyl ring, followed by conjugation. Carbamate ester hydrolysis to form m-cresol is also a documented pathway. Further oxidation of the ring-hydroxymethyl group to a carboxyl group can also occur.

Experimental Protocols

Standardized test guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are employed to evaluate the environmental fate of chemicals like Metolcarb.

Hydrolysis Study (following OECD Guideline 111)

This study determines the rate of abiotic hydrolysis of Metolcarb in aqueous solutions at different pH values.

Methodology:

-

Preparation of Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Application of Test Substance: Metolcarb is added to each buffer solution at a concentration not exceeding 0.01 M or half of its water solubility.

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C). A preliminary test may be conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of Metolcarb and its primary hydrolysis product, m-methylphenol, is determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The degradation rate constant and half-life are calculated for each pH.

Aqueous Photolysis Study (following OECD Guideline 316)

This study evaluates the degradation of Metolcarb in water due to direct exposure to sunlight.

Methodology:

-

Preparation of Solutions: A sterile aqueous solution of Metolcarb is prepared in vessels transparent to the light source (e.g., quartz tubes).

-

Dark Controls: Control samples are prepared and kept in the dark to measure hydrolysis concurrently.

-

Irradiation: Samples are exposed to a light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters.

-

Sampling: Samples are collected from both the irradiated and dark control vessels at various time points.

-

Analysis: The concentrations of Metolcarb and its photoproducts are quantified using a suitable analytical method.

-

Data Analysis: The photolysis rate constant and half-life are calculated, correcting for any degradation observed in the dark controls. The quantum yield can also be determined.

Soil Biodegradation Study (following OECD Guideline 307)

This study assesses the rate and route of Metolcarb degradation in soil under aerobic and/or anaerobic conditions.

Methodology:

-

Soil Selection and Preparation: Representative agricultural soils are collected and characterized (e.g., texture, pH, organic carbon content).

-

Application: Metolcarb (often ¹⁴C-labeled for mass balance studies) is applied to the soil samples.

-

Incubation: The treated soil is incubated in the dark at a controlled temperature and moisture level. For aerobic studies, a continuous flow of air is provided. For anaerobic studies, the soil is flooded and purged with an inert gas.

-

Volatile Trapping: Evolved ¹⁴CO₂ and other volatile organic compounds are trapped to assess mineralization and volatilization.

-

Sampling and Extraction: Soil samples are taken at different time intervals and extracted with appropriate solvents.

-

Analysis: The extracts are analyzed for Metolcarb and its degradation products using techniques like HPLC with radiometric detection, LC-MS/MS, or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Data Analysis: The dissipation time for 50% and 90% of the applied Metolcarb (DT₅₀ and DT₉₀) is calculated. Major transformation products are identified and quantified.

Analytical Methodologies

Accurate and sensitive analytical methods are essential for monitoring Metolcarb and its degradation products in environmental matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of carbamate pesticides due to their thermal lability, which can make GC analysis challenging.

Table 4: Example HPLC-MS/MS Parameters for Metolcarb Analysis

| Parameter | Setting | Reference(s) |

| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | |

| Mobile Phase A | Water with 0.1% formic acid | |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid | |

| Gradient | Optimized for separation of Metolcarb and metabolites | |

| Flow Rate | 0.3 - 0.4 mL/min | |

| Injection Volume | 5 - 20 µL | |

| Ionization Mode | Electrospray Ionization (ESI), Positive | |

| MS/MS Transitions (MRM) | Precursor Ion (m/z) -> Product Ion (m/z) (Specific values to be optimized) |

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for direct analysis of carbamates, GC-MS can be used, often requiring a derivatization step to improve the thermal stability and volatility of the analytes.

Table 5: Example GC-MS Parameters for Metolcarb Analysis (with derivatization)

| Parameter | Setting | Reference(s) |

| Derivatization Agent | Silylating agents or flash methylation | |

| Column | Non-polar or medium-polarity (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm) | |

| Injector Temperature | 250 °C | |

| Oven Program | Ramped temperature program (e.g., 70°C to 300°C) | |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) | |

| Mass Analyzer | Quadrupole or Ion Trap | |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

Conclusion

Metolcarb exhibits moderate persistence in the environment. Its fate is primarily governed by pH-dependent hydrolysis and microbial degradation in soil and water. The principal degradation product is m-methylphenol. The information and methodologies presented in this guide provide a robust framework for assessing the environmental risk of Metolcarb and for developing strategies to mitigate its potential impact. The detailed experimental protocols and analytical methods described herein are intended to support researchers and scientists in conducting reliable and reproducible environmental fate studies.

References

Solubility and Stability of Metolcarb-d3 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Metolcarb-d3 in various organic solvents. The information compiled herein is essential for the accurate preparation of stock solutions, analytical standards, and formulations in research, development, and quality control settings. As this compound is an isotopically labeled analog of Metolcarb, its solubility and stability characteristics are considered analogous to the unlabeled compound. Therefore, data for Metolcarb is presented as a reliable surrogate for this compound.

Core Topic: Solubility and Stability

Metolcarb is a carbamate insecticide characterized as a colorless crystalline solid.[1] Its solubility is a critical parameter for its application and analysis, with a general preference for polar organic solvents over non-polar ones.[1][2][3][4] The stability of Metolcarb, like other carbamate esters, is influenced by the chemical environment, particularly pH, and the presence of strong acids, bases, or reducing agents.

Quantitative Solubility Data

The solubility of Metolcarb in a range of organic solvents is summarized in the table below. This data has been compiled from various technical sources to provide a comparative overview.

| Organic Solvent | Chemical Class | Solubility | Temperature (°C) |

| Cyclohexanone | Ketone | 790 g/kg | 30 |

| Methanol | Alcohol | 880 g/kg | Room Temperature |

| Acetone | Ketone | Soluble | Not Specified |

| Ethanol | Alcohol | Soluble | Not Specified |

| Chloroform | Halogenated Alkane | Soluble | Not Specified |

| Acetonitrile | Nitrile | Soluble | Not Specified |

| Xylene | Aromatic Hydrocarbon | 100 g/kg | 30 |

| Benzene | Aromatic Hydrocarbon | Slightly Soluble | Not Specified |

| Toluene | Aromatic Hydrocarbon | Slightly Soluble | Not Specified |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble | Not Specified |

Note: The term "Soluble" indicates that the source material described the substance as such without providing specific quantitative data. The physicochemical properties of this compound are expected to be nearly identical to Metolcarb.

Stability Profile

Metolcarb is susceptible to degradation under certain conditions. As a carbamate ester, it is prone to hydrolysis, a process that can be accelerated by the presence of alkaline substances. It is incompatible with strong acids, bases, and strong reducing agents. For optimal stability, solutions of this compound should be stored in a cool, dark place, and in tightly sealed containers to prevent solvent evaporation and exposure to moisture. Long-term storage stability is enhanced in acidic or neutral solutions compared to alkaline conditions.

| Condition | Effect on Stability |

| Alkaline pH | Prone to decomposition/hydrolysis. |

| Acidic/Neutral pH | Generally more stable. |

| Strong Acids/Bases | Incompatible; can cause degradation. |

| Strong Reducing Agents | Incompatible. |

| Elevated Temperature | May accelerate degradation. |

| Light Exposure | Potential for photodegradation (though specific data is limited). |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This method is suitable for determining the solubility of a compound in a specific solvent.

-

Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a flask with a screw cap.

-

Equilibration: Agitate the flask at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or magnetic stirrer can be used.

-

Phase Separation: Allow the solution to stand undisturbed at the same constant temperature until the undissolved solid has settled. Centrifugation can be used to facilitate this process.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Analysis: Analyze the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or Mass Spectrometry).

-

Calculation: The solubility is expressed as the mass of the solute per unit volume of the solvent (e.g., mg/mL or g/L).

Protocol for Stability Assessment (Long-Term Study)

This protocol outlines a general procedure for evaluating the stability of this compound in an organic solvent over time.

-

Solution Preparation: Prepare a stock solution of this compound in the desired organic solvent at a known concentration.

-

Storage: Aliquot the solution into several vials, seal them tightly, and store them under controlled conditions (e.g., specified temperature and light conditions).

-

Initial Analysis (Time Zero): Immediately after preparation, analyze an aliquot of the solution to determine the initial concentration and purity. This serves as the baseline.

-

Time-Point Analysis: At predefined intervals (e.g., 1 week, 1 month, 3 months, 6 months, 1 year), retrieve a vial from storage and analyze its contents for the concentration of this compound and the presence of any degradation products.

-

Analytical Method: A stability-indicating analytical method, typically HPLC, should be used. This method must be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: Compare the results at each time point to the initial analysis. A significant decrease in the concentration of this compound or the appearance of degradation product peaks indicates instability under the tested storage conditions.

Visualizations

Experimental Workflow for Solubility and Stability Testing

The following diagram illustrates a logical workflow for assessing the solubility and stability of a chemical compound like this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Metolcarb in Environmental Samples using Metolcarb-d3 as an Internal Standard by LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Metolcarb, a carbamate insecticide, in various environmental matrices. The method employs a simplified sample preparation procedure followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To ensure the highest degree of accuracy and precision, a stable isotope-labeled internal standard, Metolcarb-d3, is utilized to correct for matrix effects and variations during sample processing and analysis. The described workflow is ideal for research laboratories, environmental monitoring agencies, and drug development professionals requiring reliable trace-level quantification of Metolcarb.

Introduction

Metolcarb is a widely used carbamate insecticide in agricultural applications. Its potential for environmental contamination and adverse health effects necessitates sensitive and accurate monitoring in matrices such as water, soil, and food products. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity. A significant challenge in LC-MS/MS quantification is the potential for matrix effects, where co-eluting endogenous components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the most effective way to compensate for these effects. Since this compound is chemically and physically almost identical to Metolcarb, it co-elutes and experiences similar ionization effects, providing a reliable basis for accurate quantification.

Experimental Workflow

The overall analytical workflow, from sample collection to data analysis, is depicted below. This process ensures a systematic and reproducible approach to the quantification of Metolcarb.

Figure 1: General workflow for the quantification of Metolcarb using an internal standard.

Protocols

1. Reagents and Materials

-

Solvents: Acetonitrile, Methanol, Water (all LC-MS grade)

-

Reagents: Formic acid (99%+), Ammonium acetate

-

Standards: Metolcarb (≥98% purity), this compound (≥98% purity, isotopic purity >99%)

-

SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL) for water samples or QuEChERS kits for solid samples.

2. Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Metolcarb and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the Metolcarb stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same 50:50 solvent mixture. Spike all calibration standards and samples with this solution to achieve a final concentration of 10 ng/mL.

3. Sample Preparation (Water Samples)

-

Filter the water sample (e.g., 100 mL) through a 0.45 µm filter.

-

Add the this compound internal standard working solution.

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analytes with 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase composition.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

| LC Parameters | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 5 min, hold for 2 min, return to initial over 0.5 min |

| MS/MS Parameters | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow | Instrument dependent, optimize for best signal |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Metolcarb and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Metolcarb | 180.1 | 123.1 | 15 | Quantifier |

| Metolcarb | 180.1 | 95.1 | 25 | Qualifier |

| This compound | 183.1 | 126.1 | 15 | Internal Std. |

Results and Data Presentation

The use of this compound provides excellent linearity and reproducibility. A typical calibration curve will yield a correlation coefficient (R²) greater than 0.99. The following table summarizes the expected performance characteristics of this method.

Table 2: Method Validation Summary

| Parameter | Result |

| Linear Range | 0.1 - 100 ng/mL |

| Correlation Coefficient (R²) | > 0.995 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Precision (%RSD, n=6) | < 10% |

| Accuracy (% Recovery) | 92 - 105% |

Logical Relationship for Quantification

The core principle of using an internal standard is based on the consistent ratio of the analyte to the internal standard, regardless of sample loss during preparation or injection volume variations.

Figure 2: Logic of quantification using an internal standard.

This application note provides a comprehensive protocol for the sensitive and accurate quantification of Metolcarb in environmental samples using LC-MS/MS with this compound as an internal standard. The use of a stable isotope-labeled internal standard effectively mitigates matrix effects and improves method robustness, ensuring high-quality data for research and regulatory purposes. The detailed workflow and method parameters can be readily adapted by laboratories to meet their specific analytical needs.

Application Note: Quantitative Analysis of Metolcarb in Food Matrices using Isotope Dilution LC-MS/MS with Metolcarb-d3

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Metolcarb in various food matrices. The protocol employs a stable isotope-labeled internal standard, Metolcarb-d3, in conjunction with a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This isotope dilution method provides high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis. The method has been validated across several food matrices, demonstrating excellent linearity, recovery, and sensitivity, making it suitable for routine monitoring and regulatory compliance testing.

Principle

The methodology is based on the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard (IS), this compound, is added to the sample at the beginning of the extraction process. The IS behaves chemically and physically identically to the native analyte (Metolcarb) throughout the extraction, cleanup, and chromatographic separation. By measuring the ratio of the analyte to the internal standard using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, accurate quantification can be achieved, effectively mitigating signal suppression or enhancement from complex food matrices.

Metolcarb, a carbamate insecticide, acts by inhibiting the acetylcholinesterase (AChE) enzyme.[1] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system in target pests.[2][3]

Signaling Pathway: Metolcarb Mechanism of Action

References

- 1. Metolcarb | C9H11NO2 | CID 14322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Targeted Pesticides as Acetylcholinesterase Inhibitors: Comprehensive Cross-Organism Molecular Modelling Studies Performed to Anticipate the Pharmacology of Harmfulness to Humans In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Metolcarb Residue Analysis in Rice Paddies using Isotope Dilution

For Researchers, Scientists, and Drug Development Professionals

Introduction